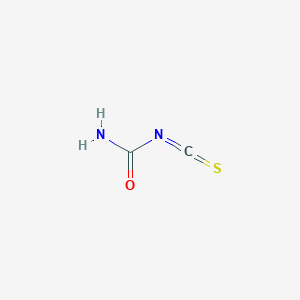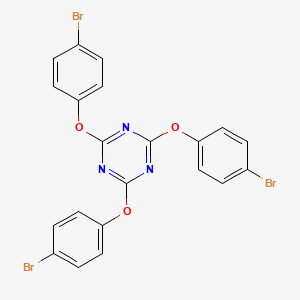
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of three bromophenoxy groups attached to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetone or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-bromophenol replace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tris(aminophenoxy)triazine derivative, while a Suzuki coupling reaction could introduce various aryl groups to the triazine core.
科学研究应用
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and dendrimers.
Organic Synthesis: The compound serves as a versatile intermediate for the preparation of more complex organic molecules.
Medicinal Chemistry:
Catalysis: It can be used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
作用机制
The mechanism of action of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine would depend on its specific application. In general, the compound can interact with various molecular targets through its bromophenoxy groups and triazine core. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The exact pathways and targets would vary based on the context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine: Similar structure but with methoxy groups instead of bromine atoms.
2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine: Chlorine atoms instead of bromine, leading to different reactivity and properties.
2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine: Fluorine atoms, which can affect the compound’s electronic properties and interactions.
Uniqueness
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is unique due to the presence of bromine atoms, which can participate in specific types of chemical reactions and interactions. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility, making it distinct from its chloro, fluoro, and methoxy analogs.
属性
CAS 编号 |
24486-64-4 |
|---|---|
分子式 |
C21H12Br3N3O3 |
分子量 |
594.0 g/mol |
IUPAC 名称 |
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12Br3N3O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H |
InChI 键 |
SEZRQZXAMYEBSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=N2)OC3=CC=C(C=C3)Br)OC4=CC=C(C=C4)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


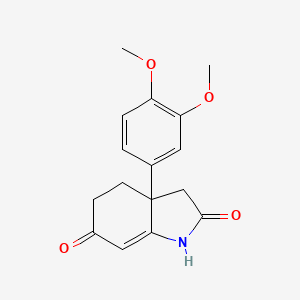
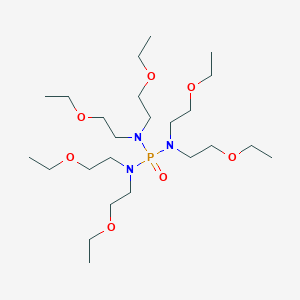
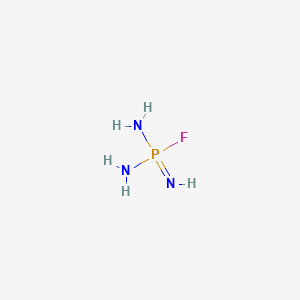
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

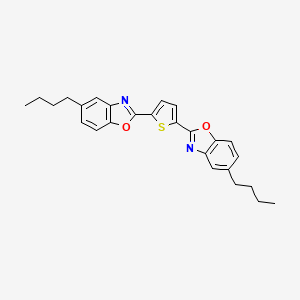

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

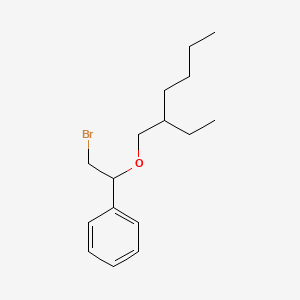


![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
